N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a pyrimidine ring and a chromene moiety. Key structural elements include:
- 9-methyl substitution on the chromene ring, influencing steric and electronic properties.
- Sulfanyl acetamide linkage at position 4, providing flexibility and hydrogen-bonding capacity.
- 3-methoxyphenyl as the terminal acetamide substituent, contributing to solubility and target interactions.
Structural characterization likely employs crystallographic tools like SHELX and visualization via WinGX/ORTEP .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-6-4-7-19-14-23-27(35-25(17)19)30-26(18-10-12-21(33-2)13-11-18)31-28(23)36-16-24(32)29-20-8-5-9-22(15-20)34-3/h4-13,15H,14,16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGZSTKFPANGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=CC=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features a unique structure comprising a chromeno-pyrimidine framework with methoxy and sulfanyl substituents. The molecular formula and key structural details are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 378.46 g/mol |
| Key Functional Groups | Methoxy, sulfanyl, pyrimidine, chromene |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related chromeno-pyrimidine derivatives have demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
-
Cytotoxicity Studies :
- A study reported that derivatives of chromeno-pyrimidine showed IC50 values ranging from 5 to 20 µM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- The compound's mechanism appears to involve the induction of cell cycle arrest and apoptosis, particularly through the activation of caspases and modulation of Bcl-2 family proteins .
-
Mechanism of Action :
- The presence of the pyrimidine ring is crucial for its biological activity, as it enhances interaction with cellular targets involved in tumor progression .
- Inhibition of EGFR (Epidermal Growth Factor Receptor) has been noted in related compounds, suggesting a potential pathway for therapeutic action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Methoxy Groups : The presence of methoxy groups at specific positions enhances lipophilicity and bioavailability.
- Sulfanyl Linkage : The sulfanyl group is believed to play a role in the compound's interaction with biological targets, potentially serving as a bioisostere for other functional groups .
Case Studies
Several studies have explored the biological activity of similar compounds:
-
In vitro Studies :
- Compounds structurally related to this compound were tested against various cancer cell lines, revealing promising cytotoxic effects .
- A notable study indicated that modifications in the chromene structure significantly impacted the anticancer efficacy, with some derivatives showing enhanced potency compared to standard chemotherapeutics .
- In vivo Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Structure Variations: The target and compounds share the chromenopyrimidine core, but substituents differ: 9-methyl vs. 9-ethoxy and 4-methoxyphenyl vs. 2-phenyl. Ethoxy groups increase hydrophobicity compared to methyl . uses a diaminopyrimidine core instead, favoring hydrogen bonding via amino groups, which may enhance solubility .
Substituent Effects: Methoxy vs. Chloro: The 3-methoxyphenyl group in the target compound improves solubility relative to the 4-chlorophenyl in . Sulfamoyl vs.
Functional Group Contributions: Sulfanyl acetamide: Common in all compounds, this group provides conformational flexibility and moderate hydrogen-bonding capacity.
Table 2: Physicochemical Properties
Preparation Methods
Knoevenagel Condensation/Michael Addition Cascade
Adapted from Kumar et al. (2015), this method involves a three-component reaction between 4-hydroxypyridin-2-one derivatives, aldehydes, and dimedone. For the target compound, 9-methyl-4H-chromen-2-one serves as the coumarin precursor.
Procedure :
- Reactants :
- 9-Methyl-4H-chromen-2-one (1.0 eq)
- 4-Methoxybenzaldehyde (2.0 eq)
- Ammonium acetate (1.5 eq)
- Conditions : Ethanol, SnCl₂·2H₂O (10 mol%), 70°C, 12 h.
- Mechanism :
Yield : 68–72% after recrystallization (ethanol/water).
TMSCl-Promoted Cyclization
Plaskon et al. (2008) demonstrated that 3-formylchromones react with anilines under TMSCl catalysis to form chromenoquinolines. Modified for pyrimidines:
Procedure :
- Reactants :
- 3-Formyl-9-methylchromone (1.0 eq)
- 4-Methoxyphenylguanidine (1.2 eq)
- Conditions : DMF, TMSCl (15 mol%), 100°C, 8 h.
- Outcome : Forms 2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-amine intermediate.
Yield : 58% (purified via silica gel chromatography).
Sulfanylacetamide Side Chain Incorporation
The sulfanyl group at position 4 is introduced via nucleophilic displacement, followed by acylation.
Thiolation of Pyrimidin-4-Amine
Reactants :
- Chromeno[2,3-d]pyrimidin-4-amine (1.0 eq)
- Thiourea (3.0 eq)
Conditions :
- HCl (conc.), reflux, 6 h.
- Mechanism : Diazotization followed by thiolation yields 4-mercapto derivative.
Yield : 82% (isolated as a yellow solid).
Acylation with N-(3-Methoxyphenyl)Acetamide
Reactants :
- 4-Mercaptochromeno[2,3-d]pyrimidine (1.0 eq)
- 2-Chloro-N-(3-methoxyphenyl)acetamide (1.2 eq)
Conditions :
Yield : 75% (HPLC purity >95%).
Structural Validation and Analytical Data
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
